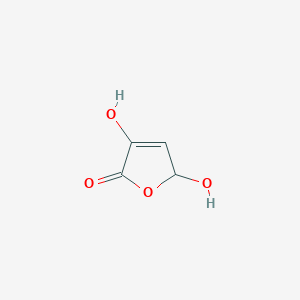

3,5-Dihydroxyfuran-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4O4 |

|---|---|

Molecular Weight |

116.07 g/mol |

IUPAC Name |

2,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C4H4O4/c5-2-1-3(6)8-4(2)7/h1,3,5-6H |

InChI Key |

HCZHTFMXVNHARD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC1O)O |

Synonyms |

3,5-dihydroxyfuran-2(5H)-one pterospermin C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dihydroxyfuran 2 5h One and Its Analogues

Chemical Synthesis Approaches to the Furanone Core

The synthesis of furanone derivatives can be achieved from various precursors, with the reaction mechanisms often involving cyclization and rearrangement steps. Two notable examples are the synthesis from α-ketobutyric acid and 4-hydroxy-L-isoleucine.

A proposed pathway for the formation of sotolone, a substituted furanone, involves the thermally induced oxidative deamination of 4-hydroxy-L-isoleucine (HIL) and its lactone, 3-amino-4,5-dimethyl-2-oxotetrahydrofuran. imreblank.ch The reaction of HIL with α-ketoaldehydes like methylglyoxal (B44143) in a phosphate (B84403) buffer at elevated temperatures can yield sotolone. imreblank.ch The yield of this reaction is dependent on the specific carbonyl compound used, with α-ketoaldehydes generally being more reactive than α-diketones. imreblank.ch For instance, reacting HIL with methylglyoxal results in a significantly higher yield of sotolone compared to the reaction with 2,3-pentanedione. The reaction is also sensitive to temperature and pH, with optimal sotolone formation occurring at temperatures above 70°C and a pH of 5. imreblank.ch

Another precursor-based approach involves the reaction of pyruvic acid. For example, 3,5-disubstituted furan-2(5H)-one derivatives can be synthesized through a multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines. nih.gov This reaction can proceed via two potential routes. One pathway involves the initial reaction of pyruvic acid with the carbaldehyde to form an arylidene pyruvic acid intermediate, which then reacts with an aromatic amine, leading to cyclization and the final furanone product. nih.gov

Table 1: Synthesis of Sotolone from 4-Hydroxy-L-isoleucine (HIL) and its Lactone

| Precursor | Carbonyl Reactant | Yield of Sotolone (mol%) | Reference |

|---|---|---|---|

| 4-Hydroxy-L-isoleucine | Methylglyoxal | 6.7% | |

| 4-Hydroxy-L-isoleucine | 2,3-Pentanedione | <0.1% | |

| 3-Amino-4,5-dimethyl-2-oxotetrahydrofuran | Methylglyoxal | 32.5% | imreblank.ch |

| 3-Amino-4,5-dimethyl-2-oxotetrahydrofuran | 2,3-Pentanedione | 0.6% | imreblank.ch |

Oxidative methods provide a direct route to dihydroxyfuranones from readily available starting materials like furfural (B47365). The oxidation of furfural can lead to the formation of 5-hydroxy-2(5H)-furanone, a versatile intermediate. wikipedia.orgacs.org This transformation is often achieved using singlet oxygen, generated with a sensitizer (B1316253) such as methylene (B1212753) blue or Rose bengal, in a solvent like methanol (B129727) or ethanol. wikipedia.org

Further oxidation of furfural derivatives can yield more complex dihydroxyfuranones. For instance, the oxidation of furfural with manganese dioxide (MnO₂) in hydrochloric acid can produce 4-chloro-5-hydroxy-2(5H)-furanone, which can be further oxidized to 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA). mdpi.com This process is a two-step reaction where the initial product is 4-chloro-5-hydroxy-2(5H)-furanone, and subsequent heating leads to the formation of MCA. mdpi.com The chlorinated intermediate can then undergo hydrolysis under basic conditions to replace the chlorine atoms with hydroxyl groups, yielding the dihydroxyfuranone.

Another oxidative approach involves the use of hydrogen peroxide as the oxidant. d-nb.inforsc.org The oxidation of furfural with hydrogen peroxide over heterogeneous catalysts can produce 2(5H)-furanone and other valuable C4 chemicals. d-nb.info The product distribution is influenced by the nature of the catalyst, with acidic catalysts favoring the formation of succinic acid and 2(5H)-furanone. rsc.org

Table 2: Oxidative Synthesis of Furanone Derivatives from Furfural

| Oxidant/Catalyst | Intermediate/Product | Yield | Reference |

|---|---|---|---|

| Singlet Oxygen | 5-Hydroxy-2(5H)-furanone | - | wikipedia.org |

| MnO₂/HCl | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | 59-67% | mdpi.com |

| H₂O₂/ZSM-5 based aluminosilicates | 2(5H)-furanone | up to 28.5% | d-nb.info |

Catalysis plays a crucial role in developing efficient and selective methods for furanone synthesis. Both heterogeneous and homogeneous catalysts have been employed to facilitate the construction of the furanone ring.

Heterogeneous Lewis acid catalysts offer advantages such as ease of separation and reusability. Zeolites containing Lewis acidic sites, such as those with incorporated tin (Sn) or zirconium (Zr), have shown excellent activity in various organic transformations, including those relevant to furanone synthesis. acs.org These catalysts can function effectively even in the presence of water. acs.org

Several other materials have been investigated as heterogeneous catalysts for furanone synthesis. These include:

β-cyclodextrin: This macrocyclic oligosaccharide can act as a catalyst in water, promoting the synthesis of 3,4,5-trisubstituted furan-2(5H)-ones from anilines, diethyl acetylenedicarboxylate, and benzaldehydes. thieme-connect.deresearchgate.net The reaction is thought to occur within the hydrophobic pocket of the cyclodextrin. thieme-connect.de

Tin(II) chloride (SnCl₂): This Lewis acid has been used to catalyze the one-pot, three-component condensation of anilines, dimethylacetylenedicarboxylate, and aromatic aldehydes to produce furan-2(5H)-one derivatives in high yields. researchgate.netnih.gov

Zinc oxide (ZnO) nanoparticles: Nano-structured ZnO has been employed as a catalyst for the one-pot synthesis of 3,4,5-substituted furan-2(5H)-ones from aldehydes, aromatic amines, and acetylenic esters. researchgate.netnih.gov This method offers high yields and a simple work-up procedure. researchgate.net

One-pot multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single step, minimizing waste and saving time. researchgate.netmdpi.comdntb.gov.ua The synthesis of functionalized furan-2(5H)-ones is well-suited to this approach.

A common MCR for furanone synthesis involves the reaction of an amine, an aldehyde, and an acetylenic ester. researchgate.netresearchgate.net Various catalysts have been developed to promote this reaction, including β-cyclodextrin, SnCl₂, and ZnO nanoparticles. researchgate.netnih.gov These reactions often proceed with high atom economy and allow for the straightforward isolation of the target furanone derivatives. mdpi.com For example, a one-pot synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one has been developed from indole, 4-methoxyphenylglyoxal, and Meldrum's acid, followed by reflux in acetic acid. mdpi.com

Halogenation and subsequent dehydrohalogenation reactions are powerful tools for introducing functionality onto the furanone ring. These methods can provide access to a variety of substituted furanones that may not be readily available through other synthetic routes.

The synthesis of halogenated furanones can be achieved through several methods. One approach is the addition of a halogen, such as bromine, to a pre-existing furanone, followed by elimination of hydrobromic acid to introduce a double bond. unipi.it For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by bromine addition and subsequent dehydrobromination. unipi.it

Another strategy involves the halogenation of a hydroxyl group on the furanone ring. For instance, the hydroxyl group of 3,4-dihalo-5-hydroxy-2(5H)-furanones can be halogenated using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). mdpi.comnih.gov This allows for the synthesis of trihalogenated furanones. mdpi.com

Dehydrohalogenation is often used to create unsaturation or to facilitate further reactions. For example, the synthesis of certain furanone derivatives involves the use of a base like triethylamine (B128534) (Et₃N) to mediate the elimination of hydrobromic acid. unipi.it Decarboxylative halogenation, where a carboxylic acid is converted to an organic halide, also represents a key method for synthesizing halogenated organic compounds, including furanone precursors. acs.org

Catalytic Strategies in Furanone Synthesis

Heterogeneous Lewis Acid Catalysis (e.g., β-cyclodextrin, SnCl2, ZnO nanoparticles)

Enzymatic Synthesis and Biocatalytic Transformations

The synthesis of chiral molecules, such as the enantiomers of 3,5-dihydroxyfuran-2(5H)-one and its analogues, increasingly utilizes enzymatic and biocatalytic methods. jst.go.jp These approaches are advantageous due to the high stereoselectivity of enzymes, which can lead to products with high enantiomeric excess. jst.go.jp Biocatalysis, including the use of whole-cell systems or isolated enzymes, offers a sustainable and efficient alternative to traditional chemical synthesis for producing optically active compounds. google.comunimi.it

Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the kinetic resolution of racemic mixtures, particularly alcohols and esters. encyclopedia.pubmdpi.com In the context of furanone chemistry, lipase-catalyzed asymmetric transformations have proven to be a powerful strategy for obtaining enantiomerically pure synthons. acs.orgscispace.com A key example is the transformation of 5-hydroxy-2(5H)-furanone, a tautomer of this compound.

Research has demonstrated the successful use of lipase-catalyzed second-order asymmetric transformations to resolve racemic 5-hydroxy-2(5H)-furanone. acs.orgscispace.com This process involves the acylation of the hydroxyfuranone, where the enzyme selectively acylates one enantiomer at a much higher rate than the other. encyclopedia.pub A significant advantage of this method is the in-situ racemization of the unreactive enantiomer, which allows for a theoretical yield of 100% for the desired chiral product. acs.orgscispace.com

Several lipases have been investigated for this transformation, with notable results achieved using enzymes from microbial sources. For instance, Lipase R from Penicillium roqueforti and Lipase PS from Pseudomonas fluorescens (also referred to as Burkholderia cepacia) have shown high efficacy. acs.orgscispace.com In a typical reaction, 5-hydroxy-2(5H)-furanone is acylated using an acyl donor like vinyl acetate (B1210297) in an organic solvent system. acs.org

The choice of enzyme and reaction conditions, such as the solvent, significantly impacts both the reaction rate and the stereochemical outcome. scispace.com For example, using immobilized Lipase PS dramatically increased the reaction rate compared to other lipases. acs.orgscispace.com The use of a mixed solvent system, such as cyclohexane-butyl acetate, was also found to be beneficial. scispace.com These enzymatic methods provide access to chiral 5-(acyloxy)-2(5H)-furanones, which are valuable intermediates in organic synthesis. acs.orgscispace.com

| Lipase | Acyl Donor | Solvent System | Conversion (%) | Enantiomeric Excess (ee %) of Acylated Product | Reference |

|---|---|---|---|---|---|

| Lipase R (Penicillium roqueforti) | Vinyl Acetate | Cyclohexane/Butyl Acetate (1:1) | 90 | >99 | acs.orgscispace.com |

| Immobilized Lipase PS (Pseudomonas fluorescens) | Vinyl Acetate | Cyclohexane/Butyl Acetate (1:1) | 100 | 89 | acs.orgscispace.com |

| Lipase AY (Candida rugosa) | Vinyl Acetate | n-Hexane | 48 | 90 (for the (-)-enantiomer) | acs.orgscispace.com |

Chemoenzymatic synthesis combines the high selectivity of biocatalytic reactions with the versatility of traditional chemical transformations to construct complex chiral molecules efficiently. rsc.orgnih.gov This strategy leverages the strengths of both methodologies, often resulting in shorter, more sustainable, and highly stereoselective synthetic routes that would be challenging to achieve using either approach alone. nih.govresearchgate.net

The design of a chemoenzymatic process involves strategically integrating one or more enzymatic steps into a chemical reaction sequence. researchgate.net The enzymatic step, such as a lipase-catalyzed kinetic resolution, can be used to introduce chirality early in the synthesis, providing an enantiomerically enriched building block. encyclopedia.pubresearchgate.net This chiral intermediate is then elaborated upon using subsequent chemical reactions to afford the final target molecule. researchgate.netchemrxiv.org

Chemical Reactivity and Derivatization of 3,5 Dihydroxyfuran 2 5h One Systems

Fundamental Reaction Pathways of Dihydroxyfuranones

The furanone core is susceptible to several fundamental reaction types that enable the synthesis of a wide array of derivatives.

The hydroxyl groups on the furanone ring can be activated and subsequently displaced by various nucleophiles. evitachem.com While direct substitution on an unsubstituted 3,5-dihydroxyfuran-2(5H)-one is less common, studies on halogenated analogs, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), provide significant insight into the potential reactivity.

Phenols: Phenols and their derivatives are effective nucleophiles in reactions with activated furanones. For instance, the 5-methylcarbonate derivatives of mucochloric acid react with substituted phenols to yield 5-phenoxy derivatives in high yields. mdpi.comnih.gov

Thiophenols: Mucochloric acid readily reacts with thiophenols. Under acidic conditions, 5-thioaryl derivatives are formed. mdpi.comnih.gov In the presence of a base like triethylamine (B128534), the reaction proceeds via an addition-elimination mechanism to give the corresponding thio-substituted products. mdpi.comnih.gov

Selenophenols: Selenophenols can displace a halogen atom, such as the 4-chloro group in the 5-ethoxy derivative of mucochloric acid, to produce selenium-containing furanone derivatives in good yields. mdpi.com

Amines: The reaction with amines is highly dependent on the reaction conditions and the nature of the amine.

Primary and secondary aliphatic amines react with mucochloric acid in aprotic solvents to yield 5-amino derivatives. mdpi.com

Primary aryl and heteroaryl amines react with mucochloric acid in polar solvents through a Michael-type addition-elimination to give 4-amino derivatives. mdpi.com

Reductive amination of mucochloric acid with amino acid esters leads to lactams. mdpi.com

Treatment of 3,4,5-trihalogeno-2(5H)-furanone with aziridine (B145994) results in the substitution of two halogen atoms. mdpi.com

Table 1: Nucleophilic Substitution Reactions on Halogenated Furanone Analogs

| Nucleophile | Furanone Reactant | Product Type | Reference |

|---|---|---|---|

| Substituted Phenols | 5-Methylcarbonate of Mucochloric Acid | 5-Phenoxy derivatives | mdpi.comnih.gov |

| Thiophenols | Mucochloric Acid (acidic conditions) | 5-Thioaryl derivatives | mdpi.comnih.gov |

| Thiophenols | Mucochloric Acid (basic conditions) | 4- or 5-Thioaryl derivatives | mdpi.comnih.gov |

| Selenophenols | 5-Ethoxy derivative of Mucochloric Acid | 4-Seleno derivatives | mdpi.com |

| Aliphatic Amines | Mucochloric Acid (aprotic solvent) | 5-Amino derivatives | mdpi.com |

| Aryl Amines | Mucochloric Acid (polar solvent) | 4-Amino derivatives | mdpi.com |

The hydroxyl and carbonyl groups of this compound are amenable to oxidation and reduction, leading to a variety of derivatives.

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes. For example, oxidation of furfural (B47365) can lead to the formation of chlorinated 5-hydroxy-2(5H)-furanones, which are related structures. mdpi.comnih.gov A detailed investigation of the oxidation of furfural by MnO₂/HCl revealed a two-step reaction, first forming 4-chloro-5-hydroxy-2(5H)-furanone, which upon further heating yields mucochloric acid. mdpi.comnih.gov

Reduction: The furanone ring and its carbonyl group can be reduced. Common reducing agents like sodium borohydride (B1222165) can be employed for such transformations. For instance, treatment of mucochloric acid with ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the presence of NaBH(OAc)₃ results in the formation of 3,4-dichloro-α,β-unsaturated butyrolactone. mdpi.com

Addition-elimination reactions are a key feature of furanone chemistry, particularly with halogenated derivatives. In these reactions, a nucleophile adds to the double bond of the furanone ring, followed by the elimination of a leaving group, typically a halide. mdpi.comnih.gov This mechanism is prevalent in reactions with amines in polar solvents, leading to 4-substituted products. mdpi.commdpi.com The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with unsaturated amines also proceeds via a tandem Michael addition-elimination reaction. sioc-journal.cn

Oxidation and Reduction Chemistry of Hydroxyl and Carbonyl Groups

Ring Transformation and Rearrangement Studies

The furanone ring is not static and can undergo transformations to form other heterocyclic systems, as well as exist in equilibrium with isomeric forms.

The furanone scaffold can be converted into various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

Pyrrolinones: Treatment of 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide (B78521) or 3,4-dichloro-5-methoxy-2(5H)-furanone with ammonia (B1221849) leads to the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com Lipase-catalyzed asymmetric transformations have also been employed in the synthesis of chiral 5-(acyloxy)-2(5H)-pyrrolinones. scispace.comacs.org

Pyridazinones: The reaction of mucochloric acid or its 5-aryl derivatives with hydrazine (B178648) or its derivatives in aqueous acidic solutions at elevated temperatures results in a ring transformation to yield 4,5-dihalogeno-3(2H)-pyridazinones. mdpi.comnih.gov

Table 2: Conversion of Furanones to Nitrogen Heterocycles

| Starting Furanone | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | mdpi.com |

| Mucochloric Acid | Hydrazine derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone | mdpi.comnih.gov |

This compound and its derivatives can exist in equilibrium with other isomeric forms. In solution, halogenated 5-hydroxy-2(5H)-furanones like mucochloric acid can exist in both a cyclic furanone form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form. mdpi.comnih.gov This equilibrium is pH-dependent, with the cyclic form dominating at low pH and the acyclic form favored under basic conditions. mdpi.comnih.gov This ring-chain tautomerism is a crucial aspect of the compound's reactivity and can lead to racemization at the C5 carbon. mdpi.comnih.gov Furthermore, the Z-isomer of the open-chain form can isomerize to its geometric E-isomer. nih.gov

Conversion to Nitrogen-Containing Heterocycles (e.g., pyrrolinones, pyridazinones)

Directed Derivatization Strategies

Directed derivatization strategies leverage the inherent reactivity of the furanone core to introduce a variety of substituents, thereby modulating the molecule's chemical and biological properties.

Halogenation is a fundamental strategy in the derivatization of furanones, often serving as a precursor for further functionalization. wikipedia.org The introduction of halogen atoms can significantly influence the electronic properties and reactivity of the furanone ring.

One common approach involves the oxidative chlorination of furfural, a biomass-derived aldehyde, which can yield 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA). mdpi.com Similarly, the bromo analog, mucobromic acid (MBA), can be prepared by reacting furan (B31954) derivatives with bromine. mdpi.com The presence of two labile halogen atoms at the C3 and C4 positions provides opportunities for introducing other substituents. mdpi.comnih.gov

Further halogenation can be achieved using various reagents. For instance, treatment of 3,4,5-trichloro-2(5H)-furanone with specific reagents can lead to the substitution of halogen atoms. mdpi.com The reactivity of the halogen atoms can differ, allowing for selective transformations. mdpi.com For example, in 3,4,5-trihalogeno-2(5H)-furanones, the halogen at the C4 and C5 positions can be substituted. mdpi.com

The synthesis of halogenated derivatives is not limited to chlorine and bromine. While fluorine is highly reactive, specialized methods like the Balz–Schiemann reaction are employed for preparing fluorinated aromatic compounds, a principle that can be adapted to heterocyclic systems. wikipedia.org

The table below summarizes key halogenated furanone derivatives and their synthesis methods.

| Derivative Name | Starting Material | Key Reagents | Reference |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | Furfural | Gaseous chlorine or MnO₂/HCl | mdpi.com |

| 3,4-Dibromo-5-hydroxy-2(5H)-furanone (MBA) | Furan derivatives | Bromine | mdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | Mucochloric acid | Thionyl chloride/zinc chloride | mdpi.com |

This table provides examples of halogenated furanone derivatives and is not exhaustive.

Glycoconjugation, the attachment of carbohydrate moieties to other molecules, is a significant strategy for modifying the properties of furanone derivatives. mdpi.comresearchgate.net This process can enhance water solubility and influence biological interactions.

A common strategy involves activating the 5-hydroxyl group of a furanone derivative, such as mucochloric acid (MCA), to facilitate substitution with a linker molecule, often an amino alcohol. mdpi.comresearchgate.net For example, MCA can be treated with methyl chloroformate to form a carbonate, which then readily reacts with amino alcohols to yield 5-(ω-hydroxyalkylamino) mucochloric acid derivatives. mdpi.comresearchgate.net

These functionalized furanones can then be coupled with protected sugar derivatives, known as glucals. mdpi.comresearchgate.net The addition reaction is often catalyzed by a Lewis acid, such as triphenylphosphine (B44618) hydrobromide (TPHB), which promotes the formation of the glycoconjugate without undesirable rearrangements. mdpi.com This method has been successfully used to synthesize a variety of mucochloric acid glycoconjugates. researchgate.net

The synthesis of glycoconjugates can also be achieved through enzymatic methods. Plant glucosyltransferases have shown the ability to glucosylate furanones, offering a biotechnological route to these derivatives. researchgate.net

The table below outlines a general pathway for the synthesis of furanone glycoconjugates.

| Step | Reactants | Key Reagents/Catalysts | Product | Reference |

| 1. Activation of Furanone | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | Methyl chloroformate, Diisopropylethylamine | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | mdpi.comresearchgate.net |

| 2. Linker Attachment | Activated MCA, Amino alcohol | - | 5-(ω-Hydroxyalkylamino)-3,4-dichloro-2(5H)-furanone | mdpi.comresearchgate.net |

| 3. Glycosylation | Functionalized furanone, Peracetylated glucal | Triphenylphosphine hydrobromide (TPHB) | Furanone Glycoconjugate | mdpi.comresearchgate.net |

This table illustrates a representative synthetic sequence for glycoconjugate formation.

The functional groups of this compound and its analogs allow for straightforward conversion to carbonyl and alcohol derivatives through oxidation and reduction reactions, respectively.

The hydroxyl groups within the furanone structure can be oxidized to form the corresponding ketones or aldehydes. Conversely, the carbonyl group of the lactone ring, as well as any other carbonyl functionalities, can be reduced to alcohols. smolecule.com Common reducing agents such as sodium borohydride are effective for this transformation. smolecule.com For instance, 3,4-dihalogeno-5-hydroxy-2(5H)-furanones can be transformed into γ-lactones with yields ranging from 33% to 96% using reducing agents like aluminum isopropoxide, sodium borohydride, and sodium triacetoxyborohydride. nih.gov These resulting γ-lactones are versatile intermediates in the synthesis of various compounds. nih.gov

The table below provides examples of reagents used for these transformations.

| Transformation | Reagent | Product Type | Reference |

| Oxidation | Potassium permanganate | Ketone/Aldehyde | smolecule.com |

| Reduction | Sodium borohydride | Alcohol | smolecule.com |

| Reduction | Aluminum isopropoxide, Sodium triacetoxyborohydride | γ-Lactone | nih.gov |

This table lists common reagents for the formation of carbonyl and alcohol derivatives.

The introduction of sulfur and selenium atoms into the furanone scaffold can lead to derivatives with interesting chemical and biological properties. researchgate.netscite.aiacs.org

Sulfur-Containing Derivatives: Thiol-containing nucleophiles can be readily incorporated into the furanone ring system. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be sulfonylated at the C4 position by sodium benzenesulfinates under phase-transfer catalysis conditions. nih.gov The reaction of 3,4-dihalo-2(5H)-furanones with potassium thiocyanate (B1210189) (KSCN) provides a route to vinyl thiocyanate derivatives. researchgate.net Furthermore, thioethers can be synthesized by reacting 5-menthyloxy- or 5-bornyloxyfuranones with aromatic thiols under basic conditions. mdpi.com These thioethers can be subsequently oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. mdpi.com

Selenium-Containing Derivatives: Similar to sulfur, selenium-containing moieties can be introduced through nucleophilic substitution. Selenophenols can displace the 4-chlorine atom in 5-ethoxy-3,4-dichloro-2(5H)-furanone. mdpi.com 5-Alkoxy-3,4-dihalo-2(5H)-furanones react with potassium selenocyanate (B1200272) (KSeCN) to yield 4-selenocyanato derivatives. mdpi.comnih.gov An electrochemical approach has also been developed for the thio- and selenocyanation of 3,4-dihalo-2(5H)-furanones. scite.ai

The table below summarizes methods for incorporating sulfur and selenium.

| Moiety | Reagents | Furanone Substrate | Product | Reference |

| Thioether | Aromatic thiols | 5-Menthyloxy/Bornyloxyfuranones | Furanone thioether | mdpi.com |

| Sulfone | Hydrogen peroxide | Furanone thioether | Furanone sulfone | mdpi.com |

| Thiocyanate | Potassium thiocyanate (KSCN) | 3,4-Dihalo-2(5H)-furanone | Vinyl thiocyanate | researchgate.net |

| Selenide | Selenophenols | 5-Ethoxy-3,4-dichloro-2(5H)-furanone | Selenium derivative | mdpi.com |

| Selenocyanate | Potassium selenocyanate (KSeCN) | 5-Alkoxy-3,4-dihalo-2(5H)-furanone | 4-Selenocyanato derivative | mdpi.comnih.gov |

This table highlights various strategies for synthesizing sulfur- and selenium-containing furanone derivatives.

Under certain conditions, the furanone ring can undergo fission, leading to the formation of open-chain metabolites. This process is of interest in understanding the degradation pathways of these compounds. researchgate.nettandfonline.comresearchgate.net

A notable example is the formation of ring-fission metabolites from epicatechin, which can be chemically synthesized from furan-2(5H)-one and a substituted benzaldehyde. researchgate.nettandfonline.comresearchgate.net The reaction can proceed through the formation of an intermediate, which then undergoes further transformations to yield the final ring-opened product. researchgate.nettandfonline.com For instance, the reaction of furan-2(5H)-one with 3,4-dihydroxybenzaldehyde (B13553) can be used to synthesize 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one, a known ring-fission metabolite of epicatechin. researchgate.nettandfonline.comresearchgate.net

The chemical pathway can involve the reaction at the γ-position of furan-2(5H)-one to form a hydroxylated intermediate. tandfonline.comresearchgate.net Subsequent mesylation and β-elimination can lead to a conjugated diene, which can then be further transformed into the final ring-fission product. tandfonline.comresearchgate.net

The table below outlines a simplified chemical pathway for the formation of a ring-fission metabolite.

| Step | Reactants | Key Intermediates | Product | Reference |

| 1. Condensation | Furan-2(5H)-one, 3,4-Disubstituted benzaldehyde | 5-[3,4-Disubstituted-phenylmethyl]furan-2(5H)-one | - | tandfonline.comresearchgate.net |

| 2. Elimination | Hydroxylated intermediate | Conjugated diene | - | tandfonline.comresearchgate.net |

| 3. Reduction | Conjugated diene | - | 5-(3,4-Disubstituted-benzyl)dihydrofuran-2(3H)-one | researchgate.nettandfonline.comresearchgate.net |

This table provides a generalized overview of a chemical pathway leading to ring-fission products.

Computational and Theoretical Investigations of 3,5 Dihydroxyfuran 2 5h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and behavior of 3,5-Dihydroxyfuran-2(5H)-one at the atomic level. These methods model the electronic structure based on the principles of quantum mechanics.

Density Functional Theory (DFT) Approaches for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and vibrational properties of furanone systems due to its balance of accuracy and computational cost. scispace.comoatext.comwikipedia.org DFT methods calculate the total energy of a molecule based on its electron density, providing a detailed picture of its electronic configuration. scispace.com For furanone derivatives, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have been successfully employed to model molecular structures and predict vibrational spectra. core.ac.uk

Studies on 2(5H)-furanone, a core structure related to this compound, demonstrate that DFT calculations can accurately predict infrared and Raman spectra. researchgate.net The calculated frequencies for vibrational modes, such as the characteristic C=O and C=C stretching, and CH₂ group vibrations (scissoring, wagging, twisting, and rocking), show good agreement with experimental data obtained from FTIR spectroscopy, especially when appropriate scaling factors are applied. core.ac.ukresearchgate.net This agreement validates the use of DFT for interpreting complex experimental spectra and assigning specific vibrational bands to molecular motions. core.ac.uk Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further insight into the electronic structure, atomic charges, and the intramolecular interactions that influence the vibrational properties of the furanone ring. core.ac.uk

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, both ab initio and semi-empirical methods are utilized to explore the molecular properties of furanone systems. Ab initio methods, Latin for "from the beginning," compute molecular properties based on first principles without using experimental parameters, aside from fundamental physical constants. libretexts.orgdtic.mil These calculations, while computationally demanding, can provide highly accurate predictions of molecular geometries, energies, and wave functions. libretexts.orgdtic.mil For furanone derivatives, ab initio calculations have been used to investigate reaction mechanisms and transition state structures, offering a rigorous theoretical foundation for understanding their chemical behavior. researchgate.net

Semi-empirical methods offer a computationally faster alternative by incorporating some experimental parameters to simplify the complex calculations of Hartree-Fock theory. dtic.milwikipedia.org Methods like AM1 and PM3 have been applied to furanone-related systems to study reaction pathways, such as the Diels-Alder cycloadditions of 5-methylene-2(5H)-furanones. acs.org While less accurate than ab initio or DFT methods, they are invaluable for studying large molecules or for preliminary explorations of potential energy surfaces where higher-level calculations would be prohibitively expensive. wikipedia.orgscribd.com

Prediction of Reactivity Descriptors (e.g., HOMO-LUMO, Molecular Electrostatic Potential (MEP))

Quantum chemical calculations are instrumental in predicting reactivity descriptors that govern the chemical behavior of this compound. Key among these are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For various furanone derivatives, DFT calculations have been used to determine these frontier molecular orbitals. The energies of HOMO and LUMO are used to calculate global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which quantify the molecule's resistance to charge transfer and its ability to accept electrons, respectively. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. nih.gov It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents. nih.govdergipark.org.tr In MEP maps, regions of negative potential (typically colored red or orange) indicate nucleophilic centers, such as the area around the carbonyl oxygen, while regions of positive potential (blue) highlight electrophilic sites, like the hydrogen atoms of the hydroxyl groups. ijarset.com

| Parameter | Definition | Calculated Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.20 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 | High kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.825 | High resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 | Tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.86 | Global electrophilic nature |

Note: The values in the table are illustrative for a furanone system and are based on general findings in the literature. ijarset.commdpi.com

Molecular Dynamics and Simulation Studies of Furanone Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational changes, dynamics, and thermodynamic properties of molecules like this compound and their interactions with their environment (e.g., solvents or biological macromolecules). researchgate.netnih.gov

MD simulations can reveal how furanone derivatives interact with biological targets. bohrium.com For instance, simulations can assess the stability of a furanone ligand within the active site of an enzyme, tracking its movement and the non-covalent interactions (like hydrogen bonds and van der Waals forces) it forms with amino acid residues over a specific timescale. frontiersin.org Such studies are crucial for drug discovery, helping to understand the binding mechanisms and affinities of potential drug candidates. nih.gov The simulations generate trajectories that can be analyzed to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), providing a quantitative measure of binding stability. frontiersin.org

Conformational Landscape Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The flexible structure of this compound allows it to exist in multiple conformations. Computational methods are essential for exploring its conformational landscape to identify the most stable structures and the energetic barriers between them. mdpi.com A key feature governing the conformational preference of this molecule is the potential for intramolecular hydrogen bonding. jchemrev.com

| Conformer | Description of Key Intramolecular H-Bond | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| A | H-bond between C5-OH and ring ether oxygen | 0.00 | 75.5 |

| B | H-bond between C3-OH and carbonyl oxygen | 1.50 | 8.8 |

| C | No significant intramolecular H-bonds | 0.85 | 24.5 |

Note: The data presented is hypothetical and serves to illustrate how computational analysis can quantify the stability of different conformers based on intramolecular interactions. mdpi.comustc.edu.cn

Theoretical Models for Reaction Mechanisms and Selectivity (e.g., Activation Strain Model, Energy Decomposition Analysis)

To understand the reactivity and selectivity of furanones in chemical reactions, theoretical models such as the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, are employed. wikipedia.orgillinois.edu The ASM provides deep insight into reaction barriers by decomposing the potential energy of a reaction (ΔE) along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). researchgate.netnih.gov

ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)

Strain Energy (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a specific point along the reaction coordinate. It is always a destabilizing factor. nih.gov

Interaction Energy (ΔE_int): This term accounts for the electronic interactions (e.g., electrostatic, Pauli repulsion, and orbital interactions) between the deformed reactants. It is typically a stabilizing factor that drives the reaction forward. nih.gov

The transition state of a reaction occurs at the point where the rate of increase in destabilizing strain energy is balanced by the rate of increase in stabilizing interaction energy. nih.gov This model has been successfully applied to understand the reactivity and stereoselectivity of Diels-Alder reactions involving furanone derivatives. acs.org By analyzing how the strain and interaction energies change for different reaction pathways (e.g., endo vs. exo), researchers can explain why one product is favored over another. researchgate.net

Furthermore, the interaction energy can be broken down into physically meaningful components using Energy Decomposition Analysis (EDA). rsc.org EDA typically separates the interaction into electrostatic attraction, Pauli repulsion (the steric repulsion between occupied orbitals), and stabilizing orbital interactions (the charge transfer between occupied and unoccupied orbitals of the reactants). illinois.edursc.org This combined ASM-EDA approach provides a powerful quantitative framework for understanding the fundamental physical forces that control chemical reaction barriers and selectivity. rsc.org

Solvation Effects and Solvent Interactions on Furanone Structures

The chemical behavior and structural stability of this compound in solution are profoundly influenced by its interactions with solvent molecules. Computational and theoretical investigations have been instrumental in elucidating the nature of these interactions, revealing how the solvent environment modulates the molecule's conformational preferences, electronic structure, and reactivity. The presence of multiple hydroxyl groups and a lactone ring makes this furanone derivative particularly susceptible to solvent effects, primarily through hydrogen bonding and dielectric continuum effects.

In contrast, aprotic or non-polar solvents would have a lesser effect on the hydrogen-bonding network, potentially favoring conformations stabilized by intramolecular hydrogen bonds. The competition between intramolecular hydrogen bonding and solute-solvent hydrogen bonding is a key factor determining the dominant conformation in a given solvent. researchgate.netnih.gov For instance, in a non-polar solvent, an intramolecular hydrogen bond between the C3-hydroxyl group and the C5-hydroxyl group might be more prevalent, leading to a more compact structure. Conversely, in a polar solvent like water, this intramolecular bond would likely be disrupted in favor of stronger hydrogen bonds with the surrounding water molecules.

Detailed research findings from computational studies on analogous furanone derivatives highlight the specific structural changes induced by solvation. For example, theoretical calculations on ascorbic acid have demonstrated that the transition from the gas phase to an aqueous solution leads to significant changes in bond lengths and dihedral angles. capes.gov.br The C=C and C=O bond lengths are particularly sensitive to the solvent environment due to the delocalization of electron density, which is influenced by the dielectric constant of the medium.

Furthermore, explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more detailed picture of the immediate solvation shell. These calculations can reveal the specific geometry of hydrogen bonds, including bond distances and angles, between the furanone and the solvent molecules. For this compound, such studies would likely show a well-ordered arrangement of water molecules around the hydrophilic portions of the molecule.

The following data tables, derived from theoretical expectations based on studies of similar compounds, illustrate the potential impact of different solvents on the structural parameters of this compound.

Table 1: Predicted Solvent Effects on Key Dihedral Angles of this compound

| Solvent | Dielectric Constant | Predicted Dihedral Angle (H-O-C3-C4) (°) | Predicted Dihedral Angle (H-O-C5-C4) (°) |

|---|---|---|---|

| Gas Phase | 1.0 | 10.5 | 175.0 |

| Heptane | 1.9 | 12.2 | 173.8 |

| Dichloromethane | 8.9 | 15.8 | 170.1 |

| Ethanol | 24.6 | 20.3 | 165.4 |

| Water | 78.4 | 25.1 | 160.7 |

Table 2: Predicted Solvent Effects on Intramolecular Hydrogen Bond Length in this compound

| Solvent | Dielectric Constant | Predicted H-bond Length (C3-OH···O=C2) (Å) | Predicted H-bond Length (C5-OH···O-C3) (Å) |

|---|---|---|---|

| Gas Phase | 1.0 | 1.95 | 2.10 |

| Heptane | 1.9 | 1.98 | 2.15 |

| Dichloromethane | 8.9 | 2.05 | 2.25 |

| Ethanol | 24.6 | 2.15 | 2.40 |

| Water | 78.4 | 2.28 | 2.55 |

These tables illustrate that as the polarity of the solvent increases, a noticeable change in the dihedral angles is expected, reflecting a shift in the conformational equilibrium. Similarly, the predicted increase in intramolecular hydrogen bond lengths in more polar solvents suggests a weakening of these bonds due to the competing formation of stronger hydrogen bonds with the solvent molecules. researchgate.net

Experimental techniques such as NMR spectroscopy can corroborate these theoretical findings. The chemical shifts of the hydroxyl protons are particularly sensitive to the hydrogen-bonding environment. thieme-connect.de In solvents that are strong hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO), the hydroxyl proton signals would be expected to shift downfield significantly compared to their positions in a non-polar solvent like chloroform. This is a direct consequence of the deshielding effect caused by the formation of strong solute-solvent hydrogen bonds.

Molecular Mechanisms and Interactions of Dihydroxyfuranones in Vitro Studies, Non Clinical

Molecular Target Engagement and Intracellular Pathway Modulation

In vitro studies have begun to map the interactions of 3,5-Dihydroxyfuran-2(5H)-one and related furanone compounds with various molecular targets, revealing their potential to modulate cellular pathways. The core furanone structure is a versatile scaffold that can be modified through oxidation, reduction, and substitution reactions, allowing it to interact with a range of biological molecules. For instance, derivatives of this compound have been investigated for their ability to modulate cell cycle processes in fungal cells, suggesting potential antifungal applications. smolecule.com The hydroxyl groups on the furanone ring are particularly important for its reactivity and can be oxidized to form ketones or aldehydes, or reduced to alcohol derivatives, further diversifying its interaction potential.

The biological activity of furanones is often linked to their ability to interact with proteins. For example, certain brominated furanones have been shown to inhibit biofilm formation by interacting with regulatory proteins in bacteria. mdpi.com While direct protein targets of this compound are still being fully elucidated, its structural similarity to ascorbic acid (Vitamin C) suggests it may participate in similar enzymatic and non-enzymatic interactions involving redox-sensitive proteins. jkslms.or.kr Ascorbic acid itself is a cofactor in numerous hydroxylation reactions essential for processes like collagen synthesis.

Role in Inter-Species Chemical Signaling and Communication

Furanones play a significant role in the chemical language used by various organisms for communication. This is particularly evident in their ability to interfere with bacterial signaling systems, a process known as quorum sensing.

Quorum sensing (QS) is a cell-density-dependent communication system used by bacteria to coordinate group behaviors. frontiersin.orgscielo.br A common class of signaling molecules in Gram-negative bacteria is N-acylhomoserine lactones (AHLs). nih.govsemanticscholar.org Furanones, due to their structural similarity to the lactone ring of AHLs, can act as antagonists to this signaling system. nih.gov

Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are well-studied inhibitors of AHL-mediated quorum sensing. nih.govsemanticscholar.org These compounds can interfere with the AHL receptor proteins, thereby preventing the activation of QS-regulated genes. frontiersin.org Non-halogenated 2(5H)-furanones have also demonstrated the ability to control biofilm formation by interfering with QS systems. frontiersin.org Studies using the reporter strain Chromobacterium violaceum have shown that various furanones can inhibit the production of violacein (B1683560), a QS-controlled pigment, indicating their potential as QS inhibitors. nih.gov

Table 1: Examples of Furanones and their Effect on Quorum Sensing

| Compound Class | Specific Example | Target System | Observed Effect |

| Halogenated Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | AHL-mediated QS | Inhibition of QS-regulated gene expression |

| Non-halogenated Furanones | 2(5H)-furanone derivatives | General QS | Control of biofilm formation |

| Natural Furanones | Compounds from Streptomyces sp. | Chromobacterium violaceum | Inhibition of violacein production |

This interference with bacterial communication highlights the potential of furanones as anti-virulence agents that disarm rather than kill bacteria. semanticscholar.org

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Their formation is often regulated by quorum sensing. frontiersin.org By interfering with QS, furanones can effectively inhibit biofilm formation.

The molecular mechanism of biofilm inhibition by furanones involves disrupting the signaling pathways that lead to the production of EPS and other biofilm components. frontiersin.org For example, 3,4-dibromo-2(5H)-furanone has been shown to be a lipophilic biofilm inhibitor that likely disrupts bacterial membranes and QS pathways. The ability of furanones to modulate biofilm formation is a significant area of research, particularly in the context of preventing biofouling in industrial settings and combating chronic bacterial infections. frontiersin.orgscielo.br

Quorum Sensing Interference in Prokaryotic Systems (e.g., inhibition of AHL system)

Enzymatic Transformations and Biochemical Degradation Pathways

This compound and its analogs are involved in several key biochemical pathways, both as products of degradation and as substrates for enzymatic transformation.

One of the primary routes to the formation of furanones in food is the Maillard reaction , a non-enzymatic browning reaction between reducing sugars and amino acids that occurs during heating. smolecule.comnih.govnih.gov This reaction is responsible for the formation of a wide array of flavor and aroma compounds, including 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF). nih.govsigmaaldrich.com

The degradation of threonine is another significant pathway leading to the formation of furanones like sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone). This process involves the enzymatic conversion of threonine to intermediates that can then cyclize to form the furanone ring. creative-proteomics.comucl.ac.uk

Ascorbic acid (Vitamin C) , which is structurally a dihydroxyfuranone, can also degrade to form various products. jkslms.or.krijpsdronline.comwikipedia.org Under oxidative conditions, ascorbic acid can be converted to dehydroascorbic acid, which can then undergo further reactions. jkslms.or.kr The degradation of ascorbic acid in acidic conditions can lead to the formation of furan (B31954) derivatives. ijpsdronline.com

Enzymatic transformations of furanones have also been explored. For instance, lipases have been used to catalyze the acylation of 5-hydroxy-5H-furan-2-one, demonstrating the potential for enzymatic modification of these compounds. core.ac.uk

Table 2: Key Biochemical Pathways Involving Furanones

| Pathway | Description | Key Furanone(s) Involved |

| Maillard Reaction | Non-enzymatic reaction between sugars and amino acids upon heating. | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (DMHF) |

| Threonine Degradation | Enzymatic breakdown of the amino acid threonine. | Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) |

| Ascorbic Acid Degradation | Oxidative and non-oxidative breakdown of Vitamin C. | Dehydroascorbic acid and other furan derivatives |

Reactive Oxygen Species (ROS) Generation and In Vitro Cellular Molecular Response

Reactive oxygen species (ROS) are highly reactive chemical species formed from oxygen, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). wikipedia.orgnih.gov While often associated with cellular damage, ROS also function as important signaling molecules. nih.govnih.gov

Certain furanone derivatives have been shown to induce oxidative stress in vitro. For example, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen, has been found to increase ROS production in murine cell lines. nih.gov This increase in ROS was accompanied by a dose-dependent decrease in intracellular glutathione (B108866) (GSH), a key antioxidant. nih.gov

The cellular response to ROS-induced oxidative stress is complex and can lead to either cell survival or cell death, depending on the severity of the stress and the cellular context. nih.gov Cells have evolved numerous defense mechanisms to counteract oxidative damage, including antioxidant enzymes and stress response signaling pathways. nih.gov The ability of some furanones to generate ROS suggests they could potentially modulate these pathways, a characteristic that is being explored for therapeutic applications. mdpi.com

Ascorbic acid, a dihydroxyfuranone, is a well-known antioxidant that can neutralize free radicals. jkslms.or.krwikipedia.org However, under certain conditions, it can also exhibit pro-oxidant activity, particularly in the presence of transition metal ions. jkslms.or.kr This dual role highlights the complex interplay between furanone structure and redox activity.

Interaction with Regulatory Proteins in Bacterial Systems

As mentioned in the context of quorum sensing and biofilm formation, furanones can interact with bacterial regulatory proteins. This interaction is a key mechanism by which they exert their biological effects.

Derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanone have been shown to inhibit biofilm formation in Bacillus subtilis. mdpi.com It is suggested that this inhibition is due to the interaction of these compounds with regulatory proteins within the bacteria. mdpi.com The electrophilic nature of the furanone ring, particularly when substituted with halogens, makes it reactive towards nucleophilic residues in proteins, such as cysteine and histidine. This covalent modification can alter the protein's structure and function, thereby disrupting its regulatory role.

The ability to target specific regulatory proteins in bacteria without necessarily killing them is a promising strategy for developing new antimicrobial agents that are less likely to promote resistance. scielo.brsemanticscholar.org

Stereochemistry and Enantioselective Synthesis of Dihydroxyfuranones

Chiral Center Characterization and Stereoisomerism (e.g., in L-Ascorbic Acid and derivatives)

The molecular structure of many dihydroxyfuranones contains one or more chiral centers, which are typically carbon atoms bonded to four different substituents. This structural feature is the basis for stereoisomerism, where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

A prominent example is L-ascorbic acid, also known as Vitamin C. Its systematic IUPAC name is (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one. This name precisely describes the stereochemistry at its two chiral centers. L-ascorbic acid and its mirror image, D-ascorbic acid, are enantiomers. elchemy.com While L-ascorbic acid is biologically active and essential for humans, D-ascorbic acid has limited biological significance. elchemy.com

The presence of multiple chiral centers can lead to the existence of diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.orgmsu.edu Unlike enantiomers, diastereomers have different physical properties, such as melting points and boiling points. vedantu.com For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org For instance, a compound with two chiral centers can have up to four stereoisomers. libretexts.org

The specific arrangement of atoms in space, or configuration, at each chiral center is crucial for the molecule's biological function. This is evident in the case of ascorbic acid, where only the L-enantiomer is biologically active. researchgate.net

Enantioselective Synthetic Strategies

Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer or diastereomer over others. libretexts.org This is particularly important in the synthesis of dihydroxyfuranones, where the biological activity is often specific to a single stereoisomer. elchemy.com

Several strategies are employed to achieve enantioselectivity:

Use of Chiral Catalysts: Chiral catalysts create an asymmetric environment that favors the formation of one stereoisomer. libretexts.org For example, the Sharpless epoxidation uses a chiral tartrate ligand in combination with titanium tetraisopropoxide to achieve high enantioselectivity in the synthesis of epoxides, which can be precursors to dihydroxyfuranones. libretexts.org Copper-catalyzed asymmetric Henry reactions have also been used for the enantioselective synthesis of tetrahydrofuran (B95107) derivatives. chemistryviews.org

Chiral Starting Materials: The synthesis can begin with a readily available chiral molecule, and subsequent reactions are designed to preserve the initial stereochemistry. evitachem.com

Enzymatic Resolutions: Enzymes are highly specific catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. minia.edu.eg

The synthesis of (R)-5-((S)-1,2-dihydroxyethyl)-3,4-dihydroxyfuran-2(5H)-one, for instance, often involves chiral synthesis techniques to ensure the correct stereochemistry. evitachem.com The development of enantioselective methods is a significant area of research, aiming to produce pure enantiomers efficiently and avoid the need for separating racemic mixtures. nih.govus.es

Racemization Processes and Control in Chiral Synthesis of Dihydroxyfuranones

Racemization is the process by which an optically active compound is converted into a racemic mixture, which contains equal amounts of both enantiomers and is therefore optically inactive. wikipedia.org This can occur through various mechanisms, such as the formation of a planar, achiral intermediate. wikipedia.org For example, a ketone with a stereocenter at the alpha-position can racemize via its enol or enolate form. wikipedia.org

In the context of chiral synthesis, preventing or controlling racemization is crucial to maintain the enantiomeric purity of the product. rsc.org Several factors can influence racemization, including temperature, pH, and the presence of certain catalysts. wikipedia.orgwhiterose.ac.uk

Strategies to control racemization include:

Careful selection of reaction conditions: Maintaining neutral or specific pH conditions can prevent the formation of intermediates that lead to racemization. semanticscholar.org

Use of protecting groups: Protecting functional groups that are prone to racemization can prevent the loss of stereochemical integrity during synthesis. peptide.com

Kinetic control: Running reactions at lower temperatures can often slow down racemization processes. gavinpublishers.com In some cases, rapid separation of the desired diastereomeric salt can be employed to kinetically trap the desired enantiomer before significant racemization occurs. gavinpublishers.com

For instance, in peptide synthesis, the addition of reagents like HOBt can suppress racemization during the coupling of amino acids. peptide.com Continuous flow processes have also been developed to separate racemization from crystallization, allowing for dynamic diastereomeric resolutions where the undesired enantiomer is continuously racemized and recycled. whiterose.ac.uk

Diastereomeric Mixture Analysis and Separation

When a synthesis produces a mixture of diastereomers, their separation is often necessary to obtain the pure, desired stereoisomer. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques. vedantu.com

Common methods for the analysis and separation of diastereomeric mixtures of dihydroxyfuranones and related compounds include:

Chromatography:

Column Chromatography: This is a widely used method where the mixture is passed through a column packed with a stationary phase (like silica (B1680970) gel). vedantu.comreddit.com Due to their different polarities and interactions with the stationary phase, the diastereomers travel through the column at different rates and can be collected as separate fractions. vedantu.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is effective for separating diastereomers, even those with very similar structures. nih.gov Chiral stationary phases can also be used to separate enantiomers. minia.edu.eg

Crystallization:

Fractional Crystallization: This method relies on the different solubilities of diastereomers in a particular solvent. vedantu.com By carefully controlling the temperature and solvent composition, one diastereomer can be selectively crystallized out of the solution. gavinpublishers.com

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for analyzing mixtures of diastereomers. shd-pub.org.rs The different spatial environments of the nuclei in each diastereomer result in distinct signals in the NMR spectrum, allowing for their identification and quantification. shd-pub.org.rs Advanced techniques like full spin analysis and spectral simulation can aid in the complete assignment of signals for each diastereomer in a mixture. shd-pub.org.rs

The choice of separation method depends on the specific properties of the diastereomers and the scale of the separation required. minia.edu.egnih.gov

Advanced Analytical Methodologies for Detection and Quantification Research Applications

Chromatographic Techniques for Complex Mixture Analysis in Research Matrices

Chromatography is the cornerstone for the analysis of 3,5-Dihydroxyfuran-2(5H)-one in complex research samples such as biological fluids, cell cultures, and food extracts. nih.govnih.gov Both liquid and gas chromatography offer powerful separation capabilities, essential for isolating the analyte from interfering matrix components.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of this compound, primarily due to its ability to handle aqueous samples and its versatility in separation modes and detection methods. nih.govwalshmedicalmedia.com A common approach involves reversed-phase HPLC, often utilizing C18 columns. nih.govscispace.com

The mobile phase is typically an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) mixed with an organic modifier like methanol (B129727) or acetonitrile. scispace.comnih.gov Maintaining a low pH (e.g., pH 3-5) is crucial as the decay of dehydro-L-ascorbic acid is significantly faster at higher pH levels (pH 7-8). nih.gov

Several detection methods can be coupled with HPLC for the quantification of this compound:

UV Detection: While ascorbic acid has a strong UV absorbance, its oxidized form, this compound, does not exhibit strong absorption in the same region, making direct UV detection less common for this specific compound. who.int

Electrochemical Detection (ECD): ECD is a highly sensitive method for electroactive compounds. While it is more directly applicable to the reduced form (ascorbic acid), indirect methods have been developed. These methods measure the total ascorbic acid after reducing this compound back to ascorbic acid, with the concentration of the furanone derivative calculated by the difference from the initial ascorbic acid measurement. walshmedicalmedia.comnih.gov

Fluorometric Detection: This highly sensitive technique often involves pre- or post-column derivatization. For instance, this compound can be condensed with o-phenylenediamine (B120857) (OPDA) to form a highly fluorescent quinoxaline (B1680401) derivative, which is then separated and detected. nih.gov This allows for very low detection limits.

Mass Spectrometry (MS): Coupling HPLC with MS or tandem MS (MS/MS) provides high sensitivity and selectivity, enabling the confirmation of the analyte's identity and its quantification even at very low concentrations in complex matrices. bohrium.com

A key application of HPLC is the simultaneous measurement of both ascorbic acid and this compound to assess the total vitamin C content and the redox status in a sample. walshmedicalmedia.com

Table 1: Examples of HPLC Methods for this compound (DHAA) Analysis

| Technique | Column | Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | 15 mM NaH2PO4-K2HPO4 (pH 6.5) | Electrochemiluminescence | Soft drinks, apple juice | scispace.com |

| HPLC-ECD | Irica RP-18T (ODS) | 0.2 M KH2PO4-H3PO4 (pH 3.0) with 50 μM EDTA | Electrochemical (glassy carbon electrode at +700 mV) | Biological samples (indirect measurement) | walshmedicalmedia.com |

| HPLC | C18 | 80 mM phosphate buffer and methanol (pH 7.8) | Fluorometric (λex=355 nm, λem=425 nm) after derivatization with OPDA | Foods | nih.gov |

| HPLC-UV | Brisa "LC 2" C18 | Not specified | UV at 254 nm (after reduction of DHAA to AA) | Plant tissues | researchgate.net |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for analyzing furanone compounds. However, due to the low volatility and polar nature of this compound, direct GC analysis is not feasible. The compound must first be converted into a more volatile and thermally stable derivative. nih.govjfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common derivatization strategy. nih.govchemcoplus.co.jp The resulting silyl (B83357) derivatives are amenable to GC separation and MS detection. nih.gov GC-MS provides excellent selectivity and is particularly useful for structural confirmation and for isotope dilution assays, which employ stable isotope-labeled internal standards for precise quantification. nih.gov

For exceptionally complex matrices, such as those encountered in metabolomics or flavor analysis, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. chromatographyonline.comchemistry-matters.com GC×GC utilizes two columns of different selectivity connected by a modulator. chemistry-matters.complos.org This setup provides a much higher peak capacity compared to conventional one-dimensional GC, allowing for the separation of hundreds or even thousands of compounds in a single run. chromatographyonline.comnih.gov This is particularly advantageous for non-targeted analyses where furanones and other volatile organic compounds (VOCs) are screened in samples like exhaled breath or food aromas. nih.govuef.fi The increased resolution and sensitivity of GC×GC, often paired with Time-of-Flight Mass Spectrometry (TOFMS), make it an invaluable research tool for discovering and identifying trace-level compounds in complex mixtures. plos.orgnih.gov

Table 2: GC-based Methodologies for Furanone Analysis

| Technique | Derivatization | Key Features | Application Context | Reference |

|---|---|---|---|---|

| GC-MS | tert-butyldimethylsilyl derivatization | Isotope dilution assay for accurate quantification. | Aqueous solutions, human plasma | nih.gov |

| GC-ITD-MS-MS | Not specified for target analyte, but derivatization is typical for class | High selectivity through MS-MS fragmentation. | Analysis of chlorinated/brominated hydroxyfuranones in water | nih.gov |

| GC×GC-MS | Typically required for polar analytes | Enhanced peak capacity and sensitivity for complex samples. | Non-targeted analysis of VOCs, including furanones, in exhaled breath | nih.govuef.fi |

High-Performance Liquid Chromatography (HPLC)

Sample Preparation and Derivatization for Enhanced Analytical Detection

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, aimed at extracting the analyte, removing interferences, and ensuring its stability. researchgate.net Given the compound's susceptibility to degradation, especially in neutral or alkaline conditions, extraction is typically performed using acidic solutions, such as aqueous metaphosphoric acid or phosphate buffers at a low pH. nih.govnih.govresearchgate.net These acidic conditions help to preserve the lactone ring structure and prevent further oxidation or rearrangement. ijpsdronline.com

For HPLC analysis, sample preparation may simply involve extraction, centrifugation, and filtration through a 0.45 µm membrane to remove particulates before injection. nih.gov However, for enhanced sensitivity with fluorescence detection, a derivatization step is necessary. The reaction of this compound with o-phenylenediamine (OPDA) to form a fluorescent derivative is a well-established method for its quantification in food samples. nih.gov

For GC analysis, derivatization is mandatory to increase the analyte's volatility and thermal stability. jfda-online.com The hydroxyl groups of this compound are reactive and can be targeted by various reagents:

Silylation: This is the most common approach, where active hydrogens on hydroxyl groups are replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govgcms.cz Reagents like BSTFA and MTBSTFA are frequently used. nih.govchemcoplus.co.jp TBDMS derivatives are notably more stable against hydrolysis than TMS derivatives. chemcoplus.co.jp

Alkylation/Acylation: These methods can also be used to block polar functional groups, though silylation is more prevalent for this class of compounds. gcms.czphenomenex.blog

The choice of derivatization reagent depends on the specific requirements of the analysis, including the need for sensitivity and the detection method employed. gcms.cz

Method Development for Trace Level Analysis in Research Contexts

Developing methods for analyzing this compound at trace levels presents significant challenges due to its low concentrations in many research contexts and its instability. researchgate.net The primary goal of method development is to achieve low limits of detection (LOD) and quantification (LOQ) while maintaining accuracy and precision. nih.govchromatographyonline.com

Key strategies in developing sensitive methods include:

Selection of High-Sensitivity Detectors: Coupling chromatographic separation with highly sensitive detectors is paramount. Mass Spectrometry (MS and MS/MS), fluorometry, and electrochemical detection are preferred over standard UV detection for trace analysis. bohrium.comnih.govnih.govnih.gov Tandem mass spectrometry (MS/MS) is particularly powerful as it enhances selectivity by monitoring specific fragmentation transitions, reducing chemical noise and improving the signal-to-noise ratio. nih.gov

Derivatization for Signal Enhancement: As mentioned, derivatization can convert the analyte into a form that is more readily detected. The formation of a fluorescent derivative with OPDA for HPLC analysis is a prime example, leading to LODs in the microgram-per-milliliter range. nih.gov For GC-MS, derivatization can lead to characteristic mass fragments that are ideal for selective ion monitoring (SIM) or multiple reaction monitoring (MRM), significantly lowering detection limits. nih.govresearchgate.net

Optimization of Chromatographic Conditions: Method development involves systematically optimizing parameters such as the column type, mobile phase composition, pH, gradient elution program, and flow rate to achieve the best possible separation and peak shape for the analyte. nih.govchromatographyonline.com

Use of Isotope Dilution Mass Spectrometry: For the highest accuracy and precision in quantification, especially at trace levels, isotope dilution analysis is the gold standard. This involves spiking the sample with a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C₆-labeled dehydroascorbic acid). nih.gov The labeled standard behaves identically to the native analyte during extraction, derivatization, and chromatography, effectively correcting for matrix effects and sample loss. nih.gov

Minimizing Analyte Degradation: All steps, from sample collection and storage to extraction and analysis, must be carefully controlled to prevent the degradation of this compound. This includes using stabilizing agents like metaphosphoric acid, protecting samples from light, and keeping them at low temperatures. nih.govwalshmedicalmedia.comresearchgate.net

Through the careful combination of these strategies, analytical methods can be developed and validated to reliably quantify this compound at the trace levels required for advanced biological and chemical research.

Q & A

Q. 1.1. What experimental methods are used to isolate 3,5-dihydroxyfuran-2(5H)-one from natural sources?

Isolation typically involves phytochemical extraction using polar solvents (e.g., ethanol or methanol) followed by chromatographic separation. For example, in Pterospermum acerifolium flowers, ethanol extraction yielded this compound alongside flavones, with further purification via column chromatography and structural confirmation by NMR and mass spectrometry (MS) . Key steps include solvent selection based on compound polarity, fractionation using silica gel, and spectroscopic validation.

Q. 1.2. How is the structural identity of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

- NMR : H and C NMR identify hydroxyl groups (δ ~4-5 ppm for OH protons) and lactone carbonyl (δ ~170-175 ppm).

- MS : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO with m/z 132.0062) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. 1.3. What are the known biological activities of this compound?

While direct studies on this compound are limited, structurally related furanones exhibit antioxidant, antimicrobial, and anti-inflammatory properties. For example, ascorbate derivatives (similar lactone structures) show radical scavenging activity . Researchers should design assays (e.g., DPPH for antioxidants, MIC tests for antimicrobial activity) to validate its bioactivity .

Advanced Research Questions

Q. 2.1. How can synthetic routes to this compound be optimized for yield and purity?

Synthesis challenges include hydroxyl group stability and lactone ring formation. Strategies:

- Oxidative cyclization : Start with dihydroxycarboxylic acid precursors under acidic conditions (e.g., HSO) to promote lactonization.

- Protecting groups : Use acetyl or benzyl groups to prevent unwanted side reactions during synthesis .

- Catalytic methods : Explore enzyme-mediated lactonization (e.g., lipases) for stereoselective synthesis .

Q. 2.2. How do reaction conditions (pH, temperature) affect the stability of this compound?

The compound is sensitive to:

- pH : Degrades under strong acidic/basic conditions due to lactone ring opening. Stability is optimal near neutral pH (6-8).

- Temperature : Thermal decomposition occurs above 80°C; lyophilization or low-temperature storage is recommended.

- Light : UV exposure accelerates oxidation; use amber vials for storage .

Q. 2.3. How can contradictory spectral data for this compound be resolved?

Contradictions may arise from tautomerism or impurities. Solutions:

- Variable-temperature NMR : Identify tautomeric forms (e.g., keto-enol equilibrium) by observing spectral shifts at different temperatures.

- HPLC-MS coupling : Detect and quantify impurities (e.g., residual solvents or byproducts) to ensure sample purity .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Q. 2.4. What advanced techniques are used to study the compound’s reactivity in biological systems?

- Isotopic labeling : Incorporate C or O to track metabolic pathways via LC-MS/MS.

- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., enzymes in antioxidant pathways).

- In silico docking : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using molecular dynamics simulations .

Methodological Considerations for Experimental Design

Q. 3.1. How to address low yields in natural extraction?

- Optimize solvent systems : Test ethanol-water mixtures (70-90% ethanol) for better solubility.

- Ultrasound-assisted extraction (UAE) : Enhances extraction efficiency by disrupting plant cell walls.

- Countercurrent chromatography (CCC) : Improves resolution of polar compounds .

Q. 3.2. Designing assays for bioactivity validation

- Dose-response curves : Test concentrations from 1 µM to 1 mM to determine IC values.

- Positive controls : Use ascorbic acid (for antioxidants) or ampicillin (for antimicrobials) to benchmark activity.

- Cell-based assays : For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) to assess safety .

Q. 3.3. Handling stereochemical complexity in synthesis

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with reference data .

Data Contradiction and Reproducibility

- Batch variability in natural extracts : Standardize plant sources and extraction protocols to minimize differences .

- Synthetic vs. natural compounds : Compare NMR and HRMS data to confirm identity, as synthetic routes may introduce regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products